Dihydrotachysterol is a synthetic analog of vitamin D, specifically a reduction product of tachysterol, discovered in 1939. [, ] It plays a significant role in scientific research as a tool for understanding calcium metabolism and the biological activity of vitamin D analogs. [, , , , ] While it exhibits some antirachitic activity, its primary use in research is to investigate its effect on serum calcium levels, particularly in relation to hypoparathyroidism and bone metabolism. [, , , , ]
Dihydrotachysterol is derived from the natural precursor, tachysterol, which itself can be obtained through the UV irradiation of ergosterol found in fungi and yeast. The classification of dihydrotachysterol falls under synthetic vitamin D analogs, specifically categorized as a steroid hormone. Its chemical formula is and it has a molecular weight of approximately 414.67 g/mol.
The synthesis of dihydrotachysterol typically involves several steps, including:
A notable method includes the stereoselective synthesis from 3-tert-butyldimethylsilyl-25-methoxy-10-ene vitamin D2, which involves four steps to yield 25-hydroxydihydrotachysterol . Recent advancements have also introduced deuterated forms of dihydrotachysterol for enhanced analytical studies using mass spectrometry .
Dihydrotachysterol possesses a complex steroidal structure characterized by multiple rings typical of vitamin D compounds. The specific arrangement of carbon atoms, hydroxyl groups, and double bonds contributes to its biological activity.
The compound's three-dimensional conformation plays a significant role in its interaction with vitamin D receptors in target tissues.
Dihydrotachysterol undergoes various chemical reactions that are crucial for its biological function:
Research indicates that dihydrotachysterol can stimulate the synthesis of fibroblast growth factor 23, which regulates phosphate metabolism .
Dihydrotachysterol exerts its effects primarily through binding to nuclear receptors that mediate gene expression related to calcium and phosphate metabolism. Upon binding:
Studies have demonstrated that dihydrotachysterol effectively increases serum calcium levels in deficient states, highlighting its therapeutic potential in managing hypocalcemia .
These properties are critical for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.
Dihydrotachysterol has several applications in both clinical and research settings:
The versatility of dihydrotachysterol underscores its significance not only as a treatment option but also as a valuable tool in scientific research aimed at understanding vitamin D dynamics within the human body.
Dihydrotachysterol (DHT) is a semi-synthetic secosteroid derived from tachysterol, a direct photoisomer of ergosterol (provitamin D₂). Its chemical evolution involves two critical modifications:
The molecular formula of DHT is C₂₈H₄₆O (molar mass: 398.675 g/mol). Its IUPAC name is (1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-Dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol [1] [7].
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 67-96-9 | |
PubChem CID | 5311071 | |
DrugBank Accession | DB01424 | |
ChEBI ID | 46123 | |
Molecular Formula | C₂₈H₄₆O | |
Synonyms | DHT, AT-10, Dihydrotachysterol₂ | [1] [7] |
The structural analogy to vitamin D metabolites enables DHT to bind the vitamin D receptor (VDR). Unlike vitamins D₂/D₃, DHT’s pre-hydroxylated A-ring allows biological activity without renal 1α-hydroxylation, making it critical for patients with impaired kidney function [2] [9].
DHT was first synthesized in the 1930s as part of efforts to stabilize vitamin D precursors. Initial research focused on tachysterol’s rapid photoisomerization, which limited therapeutic utility. Hydrogenation yielded a more stable analog (DHT) with retained vitamin D-like activity [1] [7].
By the 1950s, DHT emerged as a frontline therapy for hypoparathyroidism and hypocalcemia. Key milestones include:
Compound | Renal Activation Required? | Time to Peak Effect | Primary 1950s-70s Use | |
---|---|---|---|---|
Vitamin D₂/D₃ | Yes | 2–4 weeks | Nutritional rickets | |
Dihydrotachysterol (DHT) | No | 2–4 days | Hypoparathyroidism, renal osteodystrophy | |
Calcitriol | No | 2–6 hours | Not yet synthesized | [2] [6] [7] |
DHT’s mechanism was initially attributed solely to its pseudo-1α-hydroxyl group. However, 1990s research revealed hepatic conversion to 25-hydroxydihydrotachysterol (25-OH-DHT), followed by extrarenal 1α-hydroxylation to 1α,25-(OH)₂DHT—a potent VDR ligand [5] [6]. This explained its efficacy in anephric patients.
Tachysterol (C₂₈H₄₄O) → [Hydrogenation] → Dihydrotachysterol₂ (C₂₈H₄₆O) → [25-Hydroxylation] → 25-OH-DHT → [1α-Hydroxylation] → 1α,25-(OH)₂DHT
DHT’s role declined after 1970s with the advent of calcitriol, but it remains a historical benchmark for synthetic vitamin D analogs [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7